Product packaging for Dimethylcarbamate(Cat. No.:)

Dimethylcarbamate

Cat. No.: B8479999
M. Wt: 88.09 g/mol
InChI Key: DWLVWMUCHSLGSU-UHFFFAOYSA-M
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Description

Significance in Contemporary Chemical Science

Dimethylcarbamates have established a notable presence in modern chemical science due to their versatility and functional importance. The carbamate (B1207046) group is a key structural motif found in many approved drugs and serves as a crucial building block in medicinal chemistry. nih.govacs.org Their significance is underscored by several key roles:

Intermediates in Synthesis: Dimethylcarbamate derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals like pesticides, and polymers. ontosight.aicymitquimica.coma2bchem.comontosight.ai Their reactivity allows for the construction of more complex molecular architectures.

Protecting Groups: In the intricate field of organic synthesis, particularly in peptide chemistry, the this compound group serves as an effective protecting group for alcohols and amines. nih.govcymitquimica.comnih.gov The dimethylthiocarbamate (DMTC) group, for instance, is notably stable under a wide range of reaction conditions but can be readily removed when needed, making it a valuable tool for chemists. nih.gov

Biologically Active Molecules: The this compound moiety is integral to the function of numerous biologically active compounds. A significant area of research involves designing this compound-containing molecules that can act as enzyme inhibitors, particularly for acetylcholinesterase and butyrylcholinesterase, which are key targets in the study of neurodegenerative diseases. tandfonline.comresearchgate.netnih.gov

Ionic Liquids: A specific salt, dimethylammonium this compound (DIMCARB), formed from the reaction of dimethylamine (B145610) and carbon dioxide, has gained attention as a recyclable ionic liquid. chemicalbook.comsigmaaldrich.com It functions as both a solvent and a catalyst in various organic reactions, aligning with the principles of green chemistry. researchgate.netthieme-connect.com

The amide resonance within the carbamate structure lends it good chemical and proteolytic stability, making it an attractive surrogate for peptide bonds in drug design. acs.org This stability, combined with its synthetic accessibility, ensures that this compound systems will remain a focal point of chemical research.

Scope of Academic Inquiry into this compound Systems

Academic research into this compound systems is both broad and deep, spanning fundamental studies of their chemical properties to their application in complex biological systems. The scope of this inquiry includes:

Synthesis and Catalysis: A major thrust of research is the development of efficient and novel synthetic routes to this compound derivatives. This includes the creation of new catalysts, such as silica-supported sulfuric acid or Brønsted-Lewis acidic ionic liquids, to improve reaction yields and selectivity for compounds like 4,4'-methylene diphenyl this compound (MDC). researchgate.netresearchgate.net Studies have demonstrated high yields of MDC synthesis under optimized conditions using these advanced catalytic systems. researchgate.net

Medicinal Chemistry and Drug Design: Researchers are actively designing and synthesizing novel this compound derivatives as potential therapeutic agents. Extensive studies focus on creating potent and selective inhibitors of cholinesterases for potential use in treating Alzheimer's disease. tandfonline.comresearchgate.net This involves detailed structure-activity relationship (SAR) studies and molecular modeling to understand how these molecules interact with their biological targets. researchgate.netnih.gov

Reaction Mechanisms and Theoretical Studies: The fundamental reactivity of dimethylcarbamates is a subject of ongoing investigation. Quantum-chemical methods and Density Functional Theory (DFT) are employed to study reaction pathways, such as the thermal decomposition of N,O-dimethylcarbamate to methyl isocyanate or its reaction with amines. eco-vector.comresearchgate.net These theoretical studies provide crucial insights into the kinetic and thermodynamic favorability of these transformations.

Green Chemistry Applications: The use of dimethylammonium this compound (DIMCARB) as a reusable reaction medium is a significant area of academic inquiry. chemicalbook.comsigmaaldrich.com Research has shown its effectiveness in promoting reactions like the Mannich-type condensation for the synthesis of natural products such as shogaols, without the need for protecting groups or the generation of waste salts. researchgate.netthieme-connect.com

The following tables provide a snapshot of the detailed research findings and data associated with this compound systems.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Application/Feature Reference
Dimethylcarbamic acid 4137-10-4 C₃H₇NO₂ 89.09 Parent compound, weak acid. cymitquimica.com
This compound (anion) - C₃H₆NO₂⁻ 88.09 Conjugate base of the acid. nih.gov
Methyl this compound 7541-16-4 C₄H₉NO₂ 103.12 Reagent for carbamate synthesis. a2bchem.comnih.gov
Ethyl this compound 687-48-9 C₅H₁₁NO₂ 117.15 Intermediate for pesticides. cymitquimica.com
tert-Butyl this compound 7541-17-5 C₇H₁₅NO₂ 145.20 Protecting group for amines. cymitquimica.com
Dimethylammonium this compound (DIMCARB) 4137-10-4 C₅H₁₄N₂O₂ 134.18 Ionic liquid, solvent, catalyst. chemicalbook.comsigmaaldrich.com

Data for 6-(Dibenzylamino)hexyl this compound

Spectroscopic Technique Data Reference
¹H NMR (200 MHz, CDCl₃) δ 1.27 (bm, 4H), 1.56 (bm, 4H), 2.44 (bm, 2H), 2.89 (s, 6H), 3.58 (bs, 4H), 4.01 (t, J = 6.6 Hz, 2H), 7.27–7.37 (m, 10H) tandfonline.com
¹³C NMR (50 MHz, CDCl₃) δ 25.7, 26.8, 29.0, 35.9, 36.2, 53.9, 58.0, 65.3, 127.1, 128.3, 129.1, 139.7, 156.8 tandfonline.com
IR Spectroscopy (ATR-IR) The carbamate C=O stretch is typically identified in the range of 1680–1720 cm⁻¹.
Reaction Catalyst Key Findings Reference
Synthesis of 4,4'-methylene diphenyl this compound (MDC) from methyl N-phenyl carbamate (MPC) and formaldehyde (B43269) Silica-supported sulfuric acid Under optimal conditions (80°C, 3h), the yield and selectivity to 4,4'-MDC were 56.0% and 75.0%, respectively. The catalyst could be reused with no significant loss in activity over four cycles. researchgate.net
Synthesis of MDC from MPC and formaldehyde Brønsted-Lewis acidic ionic liquid ([HO₃S-(CH₂)₄-mim]Cl-0.7ZnCl₂) The ionic liquid acted as both catalyst and solvent. At 70°C for 60 min, the yield of MDC reached 99.1%. The catalyst could be reused more than five times without significant loss in performance. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6NO2- B8479999 Dimethylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6NO2-

Molecular Weight

88.09 g/mol

IUPAC Name

N,N-dimethylcarbamate

InChI

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1

InChI Key

DWLVWMUCHSLGSU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Dimethylcarbamate Compounds

Direct Synthesis Approaches

The direct synthesis of dimethylcarbamates can be achieved through several distinct routes, each with its own set of reagents, conditions, and advantages. These methods include phosgene-free pathways that offer environmental benefits, selective carboxymethylation and methylation reactions, and the use of precursor salts.

Phosgene-Free Synthesis Routes

Historically, the production of carbamates often involved the use of the highly toxic chemical phosgene. researchgate.net Modern synthetic chemistry has largely moved towards safer, phosgene-free alternatives. researchgate.netunive.it A prominent green approach is the use of dimethyl carbonate (DMC) as a carboxylating agent. researchgate.netunive.it DMC is an environmentally benign substitute for phosgene, as it is non-toxic and does not produce inorganic salt by-products. unive.it

The reaction between an amine and dimethyl carbonate is a key industrial process for producing carbamates without phosgene. unive.it This reaction can be catalyzed by various substances, including Lewis acids (such as FeCl₃, ZnCl₂, and AlCl₃·6H₂O), Brønsted acids, and acids supported on silica (B1680970). researchgate.netresearchgate.net Ionic liquids, particularly those based on methylimidazolium, have also been employed as effective catalysts, promoting the carbonylation of amines with DMC to selectively form carbamates in good to excellent yields. sci-hub.se The use of DMC is also central to producing isocyanates, which can be generated through the thermal decomposition of the carbamate (B1207046) precursors. unive.it

Another phosgene-free method involves using O,S-dimethyl carbonodithioate as a safe substitute to synthesize S-methyl alkylcarbamothioates. researchgate.net

Carboxymethylation and Methylation for Carbamate Formation

The reaction of amines with dimethyl carbonate (DMC) can proceed via two main pathways: carboxymethylation (leading to carbamate formation) and N-methylation. iupac.org The selectivity between these two reactions is highly dependent on the reaction conditions, particularly the presence or absence of a base. iupac.org

In the absence of a base, the reaction between amines and DMC tends to produce both methylated and carboxymethylated products without much selectivity. iupac.org However, in the presence of a base, the carboxymethylation mechanism (BAc2) is favored, leading to the formation of the carbamate. iupac.org This carbamate can then undergo a subsequent reaction with DMC via a different mechanism (BAl2) to yield the N-methylated derivative. iupac.org This distinct, stepwise selectivity allows for the controlled synthesis of N-methylcarbamates from primary amines. iupac.org

Acid catalysts also play a crucial role in directing the reaction. researchgate.netresearchgate.net Lewis and Brønsted acids have been shown to effectively promote the carboxymethylation of primary aliphatic amines with high conversion rates. researchgate.netresearchgate.net For instance, FeCl₃ can catalyze the carboxymethylation of both primary aromatic and secondary amines. researchgate.net In some biological contexts, the formation of carbamates can compete with other reactions like reductive methylation. For example, CO₂ can react with uncharged amino groups on proteins like tubulin to reversibly form carbamates, which can protect the protein from inactivation by reductive methylation. nih.gov

Catalyst TypeExample(s)Amine SubstratePredominant ReactionRef.
Base Generic BasePrimary AminesCarboxymethylation (BAc2) iupac.org
Lewis Acid FeCl₃, ZnCl₂, AlCl₃·6H₂OPrimary Aliphatic/Aromatic, Secondary AminesCarboxymethylation researchgate.netresearchgate.net
Brønsted Acid PTSA, Acetic AcidPrimary Aliphatic AminesCarboxymethylation researchgate.net
Ionic Liquid Methylimidazolium-basedVarious AminesSelective Carboxymethylation sci-hub.se

Formation from Dimethylammonium Dimethylcarbamate Salt

Dimethylammonium this compound, often referred to as DIMCARB, is an ionic liquid formed from the reaction of dimethylamine (B145610) with carbon dioxide. chemicalbook.comscientificlabs.co.uk This salt exists as a liquid at ambient temperature and is considered a distillable, low-toxicity solvent. researchgate.net It serves as a convenient and handleable equivalent of dimethylamine. scientificlabs.co.uk

The synthesis of DIMCARB occurs when dimethylamine and carbon dioxide gases are brought into contact, resulting in a liquid adduct. researchgate.net While often described as the salt, the liquid form is technically a mixture of the neutral N,N-dimethylcarbamic acid and the dimethylammonium this compound salt. researchgate.net The pure salt form is a crystalline solid at room temperature. researchgate.net

In synthetic applications, DIMCARB can be reacted with carboxylic acids to produce N,N-dimethyl amides. scientificlabs.co.uk It is also used as a reaction medium and catalyst in various organic syntheses. researchgate.net

Compound NameFormulaPrecursorsPhysical State (Ambient)Key ApplicationRef.
Dimethylammonium this compound (DIMCARB)C₅H₁₄N₂O₂Dimethylamine + Carbon DioxideLiquidSolvent, Dimethylamine equivalent scientificlabs.co.ukresearchgate.net

Synthesis of Specific this compound Derivatives

The versatility of carbamate synthesis allows for the creation of highly specific and complex molecular architectures.

A series of novel 2-oxo-2H-chromen-7-yl dimethylcarbamates, including oxo- and thio-analogues, have been synthesized to study the effects of substituents on the molecule's properties. journals.co.zaajol.infosidalc.net The primary synthetic route starts with 7-hydroxycoumarin. journals.co.za This precursor is treated with sodium hydride (NaH) and subsequently reacted with a relevant N,N-dimethylcarbamoyl chloride to yield the desired 2-oxo-2H-chromen-7-yl this compound. journals.co.za Yields for this step range from 57% to 81%. journals.co.za

To introduce sulfur atoms into the structure, further modifications are performed. journals.co.za For instance, to create an analogue with a sulfur atom at the α-position to the carbonyl group, a synthesized carbamate can undergo a Newman-Kwart-type rearrangement. journals.co.za For some of the sulfur-containing carbamates, microwave-assisted synthesis was found to be essential for a successful reaction. journals.co.zasidalc.net

Novel series of both cis- and trans-2-arylaminocyclohexyl N,N-dimethylcarbamates have been synthesized as potential cholinesterase inhibitors. researchgate.netscielo.brresearchgate.net The synthetic pathways differ slightly depending on the desired isomer.

The trans-carbamates are typically synthesized in a two-step process. researchgate.net First, cyclohexene (B86901) oxide undergoes aminolysis with an appropriate arylamine to produce trans-2-arylaminocyclohexanols. researchgate.net These intermediate alcohols are then reacted with N,N-dimethylcarbamoyl chloride to yield the final trans-carbamate products, with yields ranging from 35% to 50%. researchgate.netresearchgate.net

The synthesis of the cis-isomers is a more complex, multi-step process designed to ensure the correct stereochemistry is obtained. researchgate.netresearchgate.net

Derivative TypeStarting MaterialsKey ReagentsIsomers SynthesizedRef.
2-oxo-2H-chromen-7-yl Dimethylcarbamates 7-HydroxycoumarinNaH, N,N-dimethylcarbamoyl chlorideOxo- and Thio-analogues journals.co.zasidalc.net
2-Arylaminocyclohexyl N,N-Dimethylcarbamates Cyclohexene oxide, ArylaminesN,N-dimethylcarbamoyl chloridecis and trans researchgate.netresearchgate.net
Diphenyl and Dimethyl Carbamate Derivatives of 6-Naltrexol

The synthesis of carbamate derivatives of 6-naltrexol has been explored in the quest for novel opioid receptor modulators. Research into the structural requirements for specific receptor interactions has led to the development of synthetic routes for C(6)-substituted naltrexol analogs, including dimethylcarbamyl and diphenylcarbamyl derivatives. nih.govnih.govrsc.orgajchem-a.com

A key intermediate in these syntheses is 6β-naltrexol. The carbamate functionality is introduced at the C(6) hydroxyl position. For the synthesis of the this compound derivative, 6β-naltrexol is reacted with N,N-dimethylcarbamoyl chloride. Similarly, the diphenylcarbamate derivative is prepared using diphenylcarbamoyl chloride. These reactions are typically carried out in the presence of a base to facilitate the coupling. The resulting compounds, which lack a hydrogen-bond donor at the C(6) oxygen, have shown enhanced affinity for the mu opioid receptor (MOR) in vitro compared to the parent compound, 6β-naltrexol HCl. nih.gov

The conformational analysis of these derivatives, including the dimethylcarbamyl and diphenylcarbamyl compounds, has been studied to understand the relationship between their three-dimensional structure and their opioid receptor binding affinity. rsc.orgajchem-a.com This research contributes to the structure-activity profile for functional binding at the MOR. nih.gov

Benzoxazole (B165842) and Naphthalene-cored N,N-Dimethylcarbamates

Benzoxazole N,N-Dimethylcarbamates:

The synthesis of benzoxazole derivatives containing an N,N-dimethylcarbamate group has been reported, particularly in the context of developing inhibitors for enzymes like acetylcholinesterase. One reported strategy involves incorporating an N,N-dimethyl carbamate functional group into a 2-phenyl benzoxazole structure. ijpbs.com This approach mimics the carbamate moiety found in the drug rivastigmine. The synthesis generally involves a multi-step process where the benzoxazole core is first constructed, followed by the introduction or modification of a functional group to create the carbamate. For instance, a precursor molecule with a hydroxyl group on the benzoxazole ring system can be reacted with N,N-dimethylcarbamoyl chloride to yield the final N,N-dimethylcarbamate derivative. organic-chemistry.org

General synthetic routes to the benzoxazole core itself are well-established and varied. They often involve the condensation reaction of an o-aminophenol with a carboxylic acid derivative or an aldehyde. acs.orgacs.orgasianpubs.org Catalysts such as Lewis acids or transition metals are frequently employed to facilitate the cyclization. acs.orgcore.ac.uk

Naphthalene-cored N,N-Dimethylcarbamates:

Naphthalene structures bearing an N,N-dimethylcarbamate group serve as important intermediates in organic synthesis, particularly in cross-coupling reactions. The synthesis of these compounds typically starts from a corresponding naphthol (hydroxynaphthalene). The hydroxyl group of the naphthol is reacted with N,N-dimethylcarbamoyl chloride in the presence of a suitable base to form the O-carbamate. This carbamate group can then act as a directed metalation group or a leaving group in subsequent catalytic reactions. nih.govresearchgate.net

For example, 2-(N,N-dimethylcarbamate)-naphthalene can be prepared from 2-naphthol (B1666908) and is used as a substrate in nickel-catalyzed borylation reactions where the carbamate group facilitates the C-O bond activation. nih.govresearchgate.net Similarly, the synthesis of 7-N,N-dimethylamino-2-naphthol has been described, which could serve as a precursor for the corresponding this compound through reaction of the hydroxyl group. researchgate.net

Indirect Synthesis Pathways

Utilizing Methyl Carbamate as an Intermediate (e.g., from urea (B33335) methanolysis)

An important indirect route to N,N-dimethylcarbamates, and more broadly to dimethyl carbonate (DMC), involves the use of methyl carbamate (MC) as a key intermediate. asianpubs.orgsidalc.net A prominent method for producing methyl carbamate is the alcoholysis of urea with methanol (B129727), a process known as urea methanolysis. asianpubs.orgresearchgate.netnih.gov

This synthesis is typically a two-step process:

Formation of Methyl Carbamate: Urea reacts with methanol to produce methyl carbamate and ammonia. This initial step is relatively fast and can achieve high selectivity for methyl carbamate, even without a catalyst. nih.gov

Comparative Analysis of Synthetic Routes

The synthesis of dimethylcarbamates and their parent compound, dimethyl carbonate (DMC), can be achieved through various routes, each with distinct advantages and disadvantages. The choice of route often depends on factors like feedstock availability, cost, safety, and desired product purity.

The urea methanolysis route is considered an attractive "green" process because it utilizes inexpensive and readily available raw materials like urea and methanol. asianpubs.orgresearchgate.net The co-product, ammonia, can be recycled for urea synthesis, making the process more atom-economical. However, the reaction is thermodynamically limited and requires effective catalysts and process engineering, such as catalytic distillation, to achieve high yields of DMC. A thermodynamic analysis comparing several CO₂-based routes for DMC synthesis found the urea methanolysis route to be the least favorable under initial standard conditions, highlighting the kinetic and process challenges that need to be overcome.

In contrast, direct synthesis methods, such as those used for the functionalization of complex molecules like 6-naltrexol, are highly specific but are not suitable for the bulk production of simple dimethylcarbamates. These routes are tailored for the high-value, multi-step synthesis of pharmacologically active compounds where cost is less of a concern than precision and yield of the final product. nih.gov

The phosgene process , a traditional method for producing carbonates, involves highly toxic phosgene, making it environmentally and occupationally hazardous. acs.orgasianpubs.org Consequently, non-phosgene routes, including the urea methanolysis pathway and the oxidative carbonylation of methanol, are increasingly favored. acs.org

The following table provides a simplified comparison of key aspects of different synthetic approaches.

Synthetic Route Key Reactants Key Advantages Key Disadvantages
Direct Carbamoylation Alcohol/Phenol (B47542), Dimethylcarbamoyl ChlorideHigh specificity, Good for complex moleculesUse of reactive carbamoyl (B1232498) chlorides
Urea Methanolysis Urea, MethanolInexpensive, "Green" feedstocks, Recyclable by-product asianpubs.orgresearchgate.netThermodynamically limited, Requires efficient catalysis and separation
Phosgene Route Alcohol, PhosgeneHistorically establishedHighly toxic and hazardous reactant acs.orgasianpubs.org
Oxidative Carbonylation Methanol, CO, O₂Non-phosgene routeCan require high pressures and complex catalysts acs.org

Catalytic Systems in this compound Synthesis

Catalysts play a crucial role in many synthetic routes for dimethylcarbamates and their precursors, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. Transition metal catalysts are particularly prominent in this field.

Transition Metal Catalysts (e.g., ZrCl₄, ZnCl₂, Ru-based)

Zirconium Tetrachloride (ZrCl₄): Zirconium-based catalysts, including ZrCl₄, have been shown to be effective in various reactions leading to carbamates and related compounds. ZrCl₄ acts as a Lewis acid catalyst. acs.org It has been utilized in the catalytic amidation of carboxylic acids where carbamates can serve as amine sources. In the synthesis of aromatic carbamates from aromatic amines and dimethyl carbonate (DMC), ZrCl₄ has been investigated, although Zr-based metal-organic frameworks (MOFs) showed higher activity and selectivity. The homogeneous ZrCl₄ catalyst tended to preferentially form methylated by-products in this specific reaction. Zirconium catalysts have also been employed for the efficient conversion of aldose sugars and in Claisen ester condensations. acs.org

Zinc Chloride (ZnCl₂): Zinc compounds, and particularly ZnCl₂, are widely used catalysts for the synthesis of dimethyl carbonate from methyl carbamate and methanol. ZnCl₂ has demonstrated the highest catalytic activity among various zinc compounds tested in a batch reactor for this conversion, achieving a DMC yield of 33.6% under optimal conditions. A protocol for synthesizing various carbamates using ZnCl₂ as a catalyst from carbamoyl chlorides and alcohols has been developed, yielding products in the range of 49–87%. This method was successfully applied to the gram-scale synthesis of the drug rivastigmine, which contains a carbamate moiety. The catalytic activity is dependent on the amount of ZnCl₂ used, with yields increasing as the catalyst loading is raised to one equivalent. researchgate.net Brønsted-Lewis acidic ionic liquids incorporating ZnCl₂ have also been developed and shown to be highly effective catalysts for producing carbamate derivatives. core.ac.uk

Ruthenium-based Catalysts: Ruthenium complexes are versatile catalysts employed in a wide range of organic transformations, including those relevant to carbamate synthesis. For instance, homogeneous ruthenium pincer complexes have been used to catalyze the synthesis of N,N-dimethylformamide (DMF) from CO₂ and dimethylamine, a reaction in which dimethylammonium this compound is a key intermediate. ijpbs.com Ruthenium-based catalysts are also renowned for their exceptional performance in olefin metathesis reactions, a powerful tool in modern organic synthesis that can be used to construct complex molecular architectures which might later be functionalized with carbamate groups.

The following table summarizes the application of these catalysts in relevant syntheses.

Catalyst Catalyst Type Relevant Application Key Findings
ZrCl₄ Lewis AcidSynthesis of aromatic carbamates, AmidationCan catalyze carbamate formation, but may favor side reactions like methylation depending on the specific reaction.
ZnCl₂ Lewis AcidDMC synthesis from methyl carbamate; General carbamate synthesisHighly active for DMC synthesis from urea/methanol route; Effective for synthesis from carbamoyl chlorides and alcohols.
Ru-based Transition Metal ComplexSynthesis of DMF from CO₂ and dimethylamine (via this compound intermediate)Efficiently catalyzes the formation of dimethylammonium this compound as an intermediate. ijpbs.com

Heterogeneous Catalysts (e.g., silica-supported sulfuric acid)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. ajol.info Silica-supported sulfuric acid (SSA) has emerged as a versatile and efficient heterogeneous catalyst for various organic transformations. ajol.infoscholarsresearchlibrary.com Its preparation is straightforward, and it offers benefits such as low cost and ease of handling. ajol.info

In the context of carbamate synthesis, SSA has been successfully employed to catalyze the reaction of carbamates with anhydrides under solvent-free conditions at room temperature, leading to high yields of N-acyl carbamates. ajol.info For instance, the reaction of phenyl carbamate with acetic anhydride (B1165640) using a mere 2 mol% of SSA produced the desired product in high yield. ajol.info

A specific application involves the synthesis of 4,4'-methylene biphenyl (B1667301) this compound (4,4'-MDC) from methyl N-phenyl carbamate (MPC) and formaldehyde (B43269), using dimethyl carbonate (DMC) as a solvent. researchgate.net In this process, silica-supported sulfuric acid was utilized as the catalyst. researchgate.net The study investigated the influence of various reaction parameters on the yield and selectivity of 4,4'-MDC. researchgate.net Optimal conditions were identified as a reaction temperature of 80°C, a mole ratio of MPC to formaldehyde of 4, a mole ratio of H+ from the catalyst to formaldehyde of 1.3, a mass ratio of DMC to MPC of 8, and a reaction time of 3 hours. researchgate.net Under these conditions, a yield of 56.0% and a selectivity to 4,4'-MDC of 75.0% were achieved. researchgate.net While the catalytic activity decreased after the first run, it remained stable with no significant loss in activity or selectivity over the subsequent four cycles. researchgate.net

The preparation of the silica-supported sulfuric acid catalyst is a simple procedure. researchgate.netscirp.orgmdpi.com In one method, concentrated sulfuric acid is added to a slurry of silica gel in a solvent like diethyl ether. scirp.org The solvent is then evaporated, and the resulting solid is heated to produce the dry catalyst. scirp.orgmdpi.com The amount of H+ on the catalyst can be determined by titration. researchgate.net

Table 1: Synthesis of 4,4'-Methylene Biphenyl this compound (4,4'-MDC) using Silica-Supported Sulfuric Acid researchgate.net

ParameterOptimal Condition
Reaction Temperature80°C
Mole Ratio (MPC:Formaldehyde)4
Mole Ratio (H+ of catalyst:Formaldehyde)1.3
Mass Ratio (DMC:MPC)8
Reaction Time3 hours
Result
Yield of 4,4'-MDC56.0%
Selectivity to 4,4'-MDC75.0%

Ionic Liquids as Catalytic Media

Ionic liquids (ILs) have garnered significant attention as catalysts and reaction media in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. sci-hub.semdpi.comnih.gov In the synthesis of carbamates, imidazolium-based ionic liquids have proven to be effective catalysts for the carbonylation of amines with dimethyl carbonate (DMC). sci-hub.se

These reactions, mediated by imidazolium-based mono- and dicationic liquids, have demonstrated 100% selectivity in producing carbamates in good to excellent yields without the formation of side products. sci-hub.se Notably, dicationic ionic liquids such as B[MIm]2[PF6]2, B[MIm]2Cl2, and B[MIm]2[NO3]2 exhibited superior catalytic activity compared to their monocationic counterparts, which is attributed to their bifunctional nature. sci-hub.semdpi.com

The mechanism of catalysis involves the interaction of the acidic proton of the imidazolium (B1220033) ionic liquid with the oxygen of dimethyl carbonate, which increases its nucleophilicity and facilitates the reaction. sci-hub.se Density Functional Theory (DFT) calculations support this proposed mechanism. sci-hub.se An important advantage of using ionic liquids is their recoverability and reusability over multiple reaction cycles. sci-hub.se

The choice of the anion in the ionic liquid also influences the catalytic activity. sci-hub.se The yield of the carbamate product was found to follow the order PF6− ~ NO3− > Br− > Cl−, which is consistent with their hydrogen bond acceptor ability. sci-hub.se

One specific example of an ionic liquid used in these syntheses is N,N-dimethylammonium N',N'-dimethylcarbamate (DIMCARB). nih.gov DIMCARB is a room-temperature ionic liquid that can be easily prepared by mixing dimethylamine and carbon dioxide. nih.gov It exists as a stable salt and has been used as both a solvent and an amine source in chemical reactions. nih.gov

Optimization of Catalytic Efficiency and Selectivity

Optimizing catalytic efficiency and selectivity is crucial for the industrial viability of this compound synthesis. This involves fine-tuning reaction conditions and catalyst design.

In the synthesis of 4,4'-MDC using silica-supported sulfuric acid, a systematic study of reaction parameters was conducted to maximize yield and selectivity. researchgate.net The investigation into the effects of reaction time, temperature, reactant molar ratios, and catalyst loading allowed for the identification of optimal conditions. researchgate.net The reusability of the catalyst was also a key aspect of optimization, showing stable performance after an initial decrease in activity. researchgate.net

For ionic liquid-catalyzed systems, the structure of the ionic liquid itself is a key parameter for optimization. The enhanced catalytic activity of dicationic ionic liquids over monocationic ones highlights the importance of catalyst design. sci-hub.semdpi.com The bifunctional nature of these dicationic salts is believed to be responsible for their improved performance. mdpi.com Furthermore, the selection of the anion in the ionic liquid provides another avenue for optimizing reaction outcomes. sci-hub.se

Kinetic studies can also play a role in optimizing reaction conditions. For example, in the reaction of dimethylamine with dimethyl carbonate, maintaining a specific molar ratio (1:1.2) was found to minimize side reactions like N-methylation.

The development of efficient and selective catalytic systems is an ongoing area of research. For instance, in the synthesis of N,N-dimethylformamide (DMF) from CO2 and dimethylamine, the use of a CuAlOx catalyst with nitrogen-containing ligands was investigated to improve selectivity. nih.gov The addition of ligands like 1,10-Phenanthroline significantly increased the selectivity towards DMF by suppressing the formation of byproducts. nih.gov

The choice of catalyst, whether a heterogeneous solid acid like silica-supported sulfuric acid or a tunable ionic liquid, directly impacts the efficiency and selectivity of this compound synthesis. researchgate.netsci-hub.se Continuous research into catalyst development and process optimization is essential for developing sustainable and economically viable synthetic routes.

Reaction Mechanisms and Kinetics of Dimethylcarbamate Transformations

Hydrolysis and Decomposition Pathways

The stability of the carbamate (B1207046) functional group is significantly influenced by its substitution pattern, which dictates the pathways of its hydrolysis and decomposition.

The hydrolysis of N,N-disubstituted carbamates, such as N,N-dimethylcarbamates, proceeds through different mechanisms compared to their N-monosubstituted or unsubstituted counterparts. In acidic solutions, the hydrolysis of ethyl N,N-dimethylcarbamate can occur via either an AAc1 or AAc2 mechanism, depending on the acid concentration. rsc.org The AAc2 mechanism involves the displacement of the protonated alkoxy or aryloxy group by a water molecule. rsc.org Generally, N,N-disubstituted carbamates are considered chemically stable towards hydrolysis. nih.govnih.gov This stability is a key feature in their use as prodrugs, where they can protect a parent alcohol or phenol (B47542) from premature metabolism. nih.gov The base-catalyzed hydrolysis of disubstituted carbamates proceeds through a carbonate anion intermediate, in contrast to the isocyanate anion intermediate formed during the hydrolysis of monosubstituted carbamates. nih.gov

N,N-dimethylcarbamic acid is a key, albeit unstable, intermediate in several reactions involving dimethylcarbamates. researchgate.netresearchgate.net It can be formed through the reaction of carbon dioxide with dimethylamine (B145610) or by the hydrolysis of dimethylcarbamoyl chloride. smolecule.com In the gas-phase elimination of various ethyl N,N-dimethylcarbamates, N,N-dimethylcarbamic acid is produced in the rate-determining step alongside a corresponding olefin. researchgate.netresearchgate.netresearchgate.net This intermediate rapidly decomposes to dimethylamine and carbon dioxide. researchgate.netresearchgate.netresearchgate.net Theoretical studies suggest this decomposition occurs through a four-membered cyclic transition state. researchgate.netresearchgate.netresearchgate.net

Distinct Hydrolysis Mechanisms for N,N-Dimethyl Carbamates

Nucleophilic Substitution Reactions of Dimethylcarbamates

Dimethylcarbamates can participate in nucleophilic substitution reactions, where an electron-rich species, the nucleophile, attacks the electrophilic carbonyl carbon of the carbamate. wikipedia.org The outcome of these reactions is the replacement of the alkoxy or aryloxy group. The reactivity of the carbamate towards nucleophiles is a key aspect of their chemistry. For instance, dimethylcarbamoyl chloride is a highly reactive acyl chloride that readily reacts with various nucleophiles, making it a useful reagent in the synthesis of other compounds. solubilityofthings.com While specific studies focusing solely on nucleophilic substitution of simple alkyl dimethylcarbamates are less common in the provided context, the general principles of nucleophilic acyl substitution apply. The reaction would involve the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, which then collapses to expel the leaving group (the alcohol or phenol moiety).

Oxidation and Reduction Transformations of Dimethylcarbamates

Oxidation and reduction are fundamental processes in organic chemistry that involve the transfer of electrons, often manifesting as a gain or loss of bonds to oxygen or hydrogen, respectively. savemyexams.com In the context of organic molecules, oxidation increases the number of bonds from a carbon atom to more electronegative elements (like oxygen), while reduction increases its bonds to less electronegative elements (like hydrogen).

The oxidation of carbamates is a critical aspect of their environmental degradation pathway. Theoretical studies on the atmospheric degradation of carbamate pesticides by hydroxyl radicals (•OH) have provided significant mechanistic insights. researchgate.net For instance, the reaction of methyl N-methylcarbamate (a related carbamate) with •OH radicals primarily proceeds through hydrogen atom abstraction from the N-methyl group. researchgate.net This pathway accounts for the vast majority of the reaction, with contributions ranging from 96% at 260 K to 89.2% at 400 K. researchgate.net Hydrogen abstraction from the other methyl group was identified as a secondary, yet significant, path. researchgate.net The kinetics of this oxidation show a near-zero, slightly negative Arrhenius activation energy, indicating a very fast reaction once initiated. researchgate.net

Reduction transformations of dimethylcarbamates, aside from hydrogenation, are less commonly detailed, with many reductive processes involving the addition of hydrogen across functional groups. The most significant reduction pathway is catalytic hydrogenation, which involves distinct mechanisms of bond cleavage and is discussed in detail in the following section.

ParameterFindingSignificance
Primary Reaction PathwayHydrogen abstraction from the N-methyl group. researchgate.netIdentifies the most reactive site on the molecule for oxidative attack.
Pathway Contribution~89-96% of the overall reaction depending on temperature. researchgate.netDemonstrates the high selectivity of the radical reaction.
Activation EnergyClose to zero and slightly negative (-0.10 ± 0.02 kcal/mol). researchgate.netIndicates a very low energy barrier, suggesting the reaction is fast and can occur readily in atmospheric conditions.

Hydrogenation Reaction Mechanisms (e.g., C-O and C-N bond breaking pathways)

Catalytic hydrogenation is a thermodynamically favorable reduction process where hydrogen gas (H₂) is added across a molecule's unsaturated bonds in the presence of a metal catalyst. libretexts.orgdalalinstitute.com For amides and structurally analogous carbamates, hydrogenation can proceed via two primary, competing pathways: cleavage of the carbonyl-oxygen (C-O) bond or cleavage of the carbonyl-nitrogen (C-N) bond. acs.orguio.no

The general mechanism for heterogeneous catalytic hydrogenation involves several key steps. dalalinstitute.comyoutube.com First, the hydrogen molecule adsorbs onto the surface of the metal catalyst, and the H-H bond is cleaved. youtube.com The unsaturated substrate (the dimethylcarbamate) also adsorbs onto the catalyst surface. dalalinstitute.com Subsequently, hydrogen atoms are sequentially transferred from the metal surface to the substrate, resulting in the reduced product. libretexts.orgdalalinstitute.com

C-N Bond Cleavage: This pathway results in the formation of an alcohol and an amine. acs.org Research on the selective hydrogenation of amides has shown that specific catalysts, such as dearomatized ruthenium-PNN pincer complexes, can favor C-N bond cleavage. acs.org The proposed mechanism involves metal-ligand cooperation through an aromatization-dearomatization sequence and does not require hydrolytic cleavage of the amide bond. acs.org This selective transformation can be achieved under mild conditions, for example at 45 °C and 10 bar of H₂. acs.org

C-O Bond Cleavage: This pathway leads to the formation of an amine and other byproducts. Mechanistic studies on the hydrogenation of N,N-dimethylformamide (DMF), an analogue of this compound, provide insight into this route. nih.gov The reaction can proceed through intermediates such as (CH₃)₂NCH₂O and (CH₃)₂NCHOH. nih.gov Density Functional Theory (DFT) calculations have shown that the catalyst surface plays a crucial role; for instance, the presence of an N-doped carbon layer on a copper catalyst can increase the energy barriers for C-O bond breaking, thus suppressing this pathway and enhancing selectivity towards other products. nih.gov

PathwayBond CleavedTypical ProductsCatalyst ExampleMechanistic Feature
Deaminative HydrogenationC-NAlcohol + Amine. acs.orgRuthenium Pincer Complex. acs.orgMetal-ligand cooperation via aromatization-dearomatization. acs.org
Deoxygenative HydrogenationC-OAmine + Other Products (e.g., from formyl intermediates). nih.govCopper-based catalysts. nih.govInvolves intermediates like (CH₃)₂NCH₂O; sensitive to catalyst surface modifications. nih.gov

Mechanistic Investigations using Spectroscopic Techniques

To understand the complex mechanisms of this compound transformations, researchers rely on a suite of spectroscopic techniques. These methods allow for the real-time monitoring of reactants, products, and elusive reaction intermediates, providing critical data for kinetic and mechanistic models.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful analytical technique used to identify organic compounds and monitor chemical reactions. rub.deinnovatechlabs.com It operates by measuring the absorption of infrared light by a sample, which causes vibrations in molecular bonds at specific frequencies. innovatechlabs.com An FTIR spectrum provides a molecular fingerprint, where specific peaks correspond to particular functional groups. conicet.gov.ar

In the context of reaction monitoring, FTIR can track the progress of a transformation by observing changes in the spectrum over time. rub.deconicet.gov.ar For example, the oxidation of a secondary alcohol to a ketone can be monitored by observing the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) of the alcohol and the simultaneous appearance of a strong C=O stretching band (around 1710 cm⁻¹) of the ketone. researchgate.net

For this compound transformations, analysis would focus on characteristic vibrational bands:

C=O Stretch: A strong absorption typically found in the 1700-1725 cm⁻¹ region.

C-N Stretch: Usually observed in the 1350-1450 cm⁻¹ range.

C-O Stretch: Appears in the 1200-1300 cm⁻¹ region.

The appearance of new peaks, or a reduction in the intensity of existing peaks, provides direct evidence of a chemical interaction and transformation. conicet.gov.ar

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystallographic structure of solid materials. researchgate.net In mechanistic studies, its strength lies in analyzing reactions that involve solid-state components, such as heterogeneous catalysts or solid reactants and products. liverpool.ac.uk XRD can identify the crystalline phases present in a sample, track changes in the catalyst structure during a reaction, and detect the formation of crystalline intermediates. researchgate.net

Advanced time-resolved XRD experiments using synchrotron radiation have enabled the monitoring of extremely fast solid-state reactions, with time scales down to milliseconds. nih.gov In studies of solid combustion reactions, this technique has successfully tracked the rapid phase transformations as reactants convert to products, even identifying transient intermediate phases that appear and disappear within seconds. nih.gov While the primary reactants of this compound reactions are often liquid, XRD is indispensable for characterizing the solid catalysts used in hydrogenation, where the crystal phase and surface structure of the catalyst are critical to its activity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

NMR spectroscopy is an exceptionally powerful tool for the in-situ monitoring of chemical reactions in solution. iastate.edurptu.de Its key advantages are that it is non-destructive and inherently quantitative without the need for calibration, allowing for precise measurement of the concentrations of various species over time. magritek.comosf.io This capability enables the accurate determination of reaction kinetics. magritek.com

By acquiring a series of NMR spectra at timed intervals, researchers can track the consumption of reactants and the formation of products. iastate.edu Crucially, NMR can also detect and help identify the structure of short-lived reaction intermediates, offering profound insights into the reaction mechanism. magritek.comosf.io

Modern advancements have made NMR reaction monitoring more accessible. High-resolution benchtop NMR spectrometers can be placed directly in a laboratory fume hood for convenient online analysis. magritek.comosf.io For reactions that are incompatible with standard glass NMR tubes, such as those in metal reactors, specialized techniques like zero- to ultralow-field (ZULF) NMR have been developed to allow for in situ monitoring under realistic conditions. uni-mainz.de Furthermore, multidimensional NMR experiments, such as H-H COSY or HMBC, can be run during the course of a reaction to elucidate the chemical structure of unknown products or intermediates as they form. osf.io

Time (minutes)Concentration of Reactant A (mol/L)Concentration of Product B (mol/L)
01.000.00
100.750.25
200.560.44
300.420.58
600.180.82

Theoretical and Computational Chemistry Studies of Dimethylcarbamate

Quantum Chemical Investigations

Quantum chemical calculations have been extensively applied to understand the intricacies of dimethylcarbamate systems. These studies employ a range of methods, from first-principles ab initio techniques to more computationally efficient semiempirical and density functional theory approaches.

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide a fundamental understanding of chemical systems. wikipedia.org The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com While useful, HF theory does not fully account for electron correlation, which is the interaction between individual electrons. nih.gov

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are employed to incorporate electron correlation and achieve higher accuracy. numberanalytics.comnih.gov The MP2 method is often considered the least computationally expensive ab initio method that can properly describe non-covalent interactions like dispersion forces. nih.gov

In studies of this compound derivatives, such as cyclohexyl-N,N-dimethylcarbamate, ab initio calculations at the HF level with basis sets like STO-3G and 6-31G(d,p) have been utilized. scielo.brscielo.br These calculations, alongside more advanced methods, have been instrumental in conformational analysis. For instance, in a study on 2-substituted cyclohexyl-N,N-dimethylcarbamates, the MP2 method with a cc-pVDZ basis set was used to determine the energy differences between various conformers, providing results that were compared against experimental data. acs.orgnih.gov

Table 1: Application of Ab initio Methods in this compound System Studies

Method System Studied Purpose of Calculation Reference
HF/STO-3G Cyclohexyl-N,N-dimethylcarbamate Conformational population analysis scielo.br
HF/6-31G(d,p) Cyclohexyl-N,N-dimethylcarbamate Conformational population analysis scielo.brscielo.br
MP2/cc-pVDZ 2-Substituted cyclohexyl-N,N-dimethylcarbamates Determination of conformer energy differences acs.orgnih.gov

Density Functional Theory (DFT) has become a popular method in computational chemistry as it offers a good balance between accuracy and computational cost. numberanalytics.com DFT calculates the energy of a system based on its electron density rather than its complex wavefunction. numberanalytics.com Hybrid functionals, such as B3LYP, are commonly used and have shown good performance in predicting molecular properties. unesp.brresearchgate.net

DFT studies on this compound systems have covered various aspects:

Reaction Mechanisms: The reaction of N,O-dimethylcarbamate with methylamine (B109427) has been investigated using B3LYP and M06 quantum-chemical methods. eco-vector.com These studies explored both one-step and two-step reaction pathways, concluding that reactions involving a methylamine dimer are kinetically and thermodynamically more favorable. eco-vector.com The decomposition of N,O-dimethylcarbamate to methyl isocyanate has also been studied using DFT. researchgate.net

Conformational Analysis: For derivatives like 2-substituted cyclohexyl-N,N-dimethylcarbamates, DFT methods (B3LYP and B971) with a cc-pVDZ basis set were used to calculate the energy differences between conformers. acs.orgnih.gov In another study, the B3LYP/6-311+G* level of theory was used to investigate the stability and IR spectra of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. unesp.br

Semiempirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations. uni-muenchen.deopenmopac.net Methods like MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model number 3) are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.de These methods are particularly useful for large molecular systems where higher-level calculations are computationally prohibitive. openmopac.net

In the study of cyclohexyl-N,N-dimethylcarbamate, semiempirical MNDO, AM1, and PM3 calculations were performed to analyze the populations of axial and equatorial conformers. scielo.brscielo.br A key finding from this research was that all three semiempirical methods, in agreement with ab initio calculations and experimental NMR data, correctly predicted that the equatorial conformer is more stable than the axial one. scielo.brscielo.br

Table 2: Comparison of Theoretical Methods for Cyclohexyl-N,N-dimethylcarbamate Conformational Preference

Calculation Method Finding Reference
MNDO Correctly predicts equatorial conformer preference scielo.br
AM1 Correctly predicts equatorial conformer preference scielo.brscielo.br
PM3 Correctly predicts equatorial conformer preference scielo.brscielo.br
HF/STO-3G Correctly predicts equatorial conformer preference scielo.br
HF/6-31G(d,p) Correctly predicts equatorial conformer preference scielo.brscielo.br

The reaction of carbamates with amines is crucial for synthesizing ureas and other important compounds. Quantum chemical studies provide molecular-level details of these reaction mechanisms. A DFT study on the reaction of N,O-dimethylcarbamate with both a methylamine monomer and a dimer revealed significant insights. eco-vector.com

The study considered two possible routes: a one-step interaction and a two-step route involving a tetracoordinated carbon intermediate. The formation of the intermediate in the two-step process was found to be unlikely due to small equilibrium constants. A major finding was that the reaction is more favorable, both kinetically and thermodynamically, when it involves a methylamine dimer rather than a monomer. eco-vector.com The enhanced reactivity of the dimer is attributed to its increased donor and acid-base properties compared to the monomer. eco-vector.com Similar studies on the related dimethyl carbonate have also highlighted that hydrogen-bonded complexes of methylamine are more active than the monomer. researchgate.netresearchgate.net

Semiempirical Calculations (e.g., MNDO, AM1, PM3)

Conformational Analysis and Preferences of this compound Systems

The three-dimensional structure and conformational flexibility of this compound systems are key determinants of their physical properties and chemical reactivity. Theoretical calculations are essential for exploring the potential energy landscape and identifying stable conformers.

Studies on cyclohexyl-N,N-dimethylcarbamate have provided a detailed conformational analysis. scielo.brscielo.br The primary equilibrium considered is between the axial and equatorial conformers of the this compound group on the cyclohexane (B81311) ring. Theoretical calculations using semiempirical, ab initio, and DFT methods have been employed to determine the relative energies and populations of these conformers. scielo.bracs.org The consistent result across these computational methods is the preference for the equatorial conformer, which aligns well with experimental findings from dynamic NMR spectroscopy. scielo.br

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orglongdom.org By mapping the PES, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. libretexts.org

For this compound derivatives, PES mapping has been a critical tool for conformational analysis.

In the study of cyclohexyl-N,N-dimethylcarbamate, potential energy surfaces were generated using semi-empirical methods (AM1, PM3, and MNDO). scielo.br The PES was mapped by systematically varying key dihedral angles and calculating the energy at each point. This process allowed for the identification of the global minimum energy structures for both the axial and equatorial conformers, which were then fully optimized using higher-level methods. scielo.br

For 2-substituted cyclohexyl-N,N-dimethylcarbamates, PES calculations were performed at the HF/6-31G(d,p) level of theory. acs.org The surfaces were generated by varying two critical dihedral angles in 10° increments, which successfully identified the presence of two stable rotamers for each conformer. acs.org

This detailed mapping provides a comprehensive picture of the conformational landscape, explaining the preferences observed experimentally. acs.org

Rotational Barriers about Conjugated C-N Bonds

The rotation around the C–N bond in carbamates is a topic of significant interest due to its impact on molecular conformation and flexibility. unesp.br This rotation is hindered because the delocalization of the nitrogen lone pair into the carbonyl group gives the C–N bond partial double-bond character. researchgate.netresearchgate.net The energy barrier for this rotation in carbamates is substantial, typically around 15 kcal/mol, which is comparable to amides where barriers can range from 15 to 22 kcal/mol. researchgate.netresearchgate.net

Experimental and theoretical studies have quantified these rotational barriers for this compound and its thio-analogs. Dynamic NMR experiments, for instance, have been used to measure the activation parameters for C-N bond rotation in various solvents. nih.gov These experimental findings are often complemented by quantum chemical calculations using methods like Density Functional Theory (DFT) at the B3LYP level and Møller-Plesset (MP2) perturbation theory, which can accurately predict these energy barriers. researchgate.net

A comparative study provided experimental rotational barriers (ΔG‡) for methyl N,N-dimethylcarbamate and its sulfur-containing counterparts in non-polar solvents, as detailed in the table below. nih.gov

CompoundSolventRotational Barrier (ΔG‡, kcal/mol)
Methyl N,N-dimethylcarbamateCS₂15.3 ± 0.5
S-methyl N,N-dimethylthiocarbamateCS₂14.0 ± 1.1
O-methyl N,N-dimethylthiocarbamateCCl₄17.5 ± 0.4
Methyl N,N-dimethyldithiocarbamateCCl₄14.6 ± 0.5

Influence of Solvent Effects on Conformational Dynamics

While the rotational barriers in amides are known to be sensitive to the solvent environment, studies on methyl N,N-dimethylcarbamate (MDMC) reveal a notable insensitivity to solvent polarity. researchgate.netnih.gov For example, the rotational barrier in N,N-dimethylacetamide increases by 2.44 kcal/mol when moving from the gas phase to an acetonitrile (B52724) solution, a significant change that is not observed for this compound. colostate.edu

Computational analyses using continuum reaction field models have been performed to understand this phenomenon. researchgate.netnih.gov These studies confirmed that the rotational barrier of MDMC is not significantly affected by bulk solvent polarity. researchgate.net This insensitivity is attributed to two primary factors:

Small Molecular Dipole Moment : MDMC has a relatively small molecular dipole moment, which minimizes the electrostatic interactions with the bulk solvent that would otherwise stabilize the more polar transition state relative to the ground state. researchgate.netnih.gov

Poor Hydrogen-Bond Acceptor : Calculations of proton affinities and association with water molecules show that MDMC is a less capable hydrogen-bond acceptor than analogous amides. researchgate.netnih.gov Furthermore, its rotational barrier does not increase substantially upon protonation or hydrogen bonding. researchgate.netnih.gov

These factors collectively explain the minimal influence of both solvent polarity and hydrogen-bond donating ability on the conformational dynamics of this compound. researchgate.net Molecular dynamic simulations that include explicit solvent molecules have also been employed to account for specific hydrogen-bonding effects, corroborating the experimental trends. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, including the identification of intermediates and the characterization of transition state structures. smu.edu For dimethylcarbamates, theoretical studies have elucidated the mechanisms of various reactions.

One such reaction is the gas-phase thermolysis of alkyl N,N-dimethylcarbamates, which proceed via a β-elimination mechanism to yield dimethylamine (B145610), carbon dioxide, and an alkene. rsc.org Studies on ethyl, isopropyl, and t-butyl N,N-dimethylcarbamates have shown that these reactions are unimolecular and involve heterolytic bond fission. rsc.org The activation parameters suggest an unsymmetrical, concerted transition state rather than one involving homolytic bond fission or discrete ion pairs. rsc.org

CompoundActivation Energy (Ea, kcal/mol)log₁₀(A / s⁻¹)Entropy of Activation (ΔS‡, cal deg⁻¹ mol⁻¹)
Ethyl NN-dimethylcarbamate44.3412.70-6.77
Isopropyl NN-dimethylcarbamate43.3113.04-2.47
t-Butyl NN-dimethylcarbamate37.7412.87-3.25

In another example, Density Functional Theory (DFT) has been used to analyze the reaction mechanism between N-methylformamide and dimethyl carbonate that leads to the formation of N,O-dimethylcarbamate. researchgate.netresearchgate.net These calculations, performed at levels such as B3LYP/6-311++G(df,p), detail a multi-stage process and provide optimized geometries for the various transition states involved, offering precise information on bond lengths and angles during the reaction. researchgate.netresearchgate.net Advanced techniques like ab initio molecular dynamics combined with metadynamics have also been instrumental in revealing complex, multi-step reaction pathways for carbamate (B1207046) formation, such as the capture of CO₂ by amino acid ionic liquids, which proceeds through a zwitterionic intermediate and subsequent proton transfer steps. uchicago.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. schrodinger.com Molecular dynamics (MD) simulations, in particular, provide a way to study the time-dependent behavior of molecular systems, offering a virtual microscope to observe atomic-scale motions and interactions. nih.gov

MD simulations have been applied to systems containing carbamate-related structures to understand their dynamic properties and interactions in solution. For instance, classical MD simulations have been used to investigate the transport properties of electrolyte solutions for lithium-ion batteries, such as LiPF₆ in a binary solvent mixture of ethylene (B1197577) carbonate and dimethyl carbonate. aip.org Although this study focuses on dimethyl carbonate, the methodology is directly applicable to this compound systems.

In such a simulation, a system is constructed with a defined number of solvent and solute molecules in a simulation box. aip.org The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. These simulations are often run under specific thermodynamic ensembles, like the NpT ensemble (constant number of particles, pressure, and temperature), to mimic laboratory conditions. aip.org From the resulting trajectories, various macroscopic and microscopic properties can be calculated, including:

Transport properties like diffusion coefficients, ionic conductivity, and shear viscosity. aip.org

Structural information, such as radial distribution functions, which describe the arrangement of solvent molecules around a solute. nih.gov

Thermodynamic properties like the system density. aip.org

These simulations provide a powerful link between the molecular characteristics of compounds like this compound and the bulk properties of the materials they form. nih.govaip.org

Applications of Dimethylcarbamate in Advanced Materials and Polymer Science

Precursors for Polymer Synthesis

Dimethylcarbamate derivatives, particularly dialkyl dicarbamates synthesized from dimethyl carbonate (DMC), are pivotal precursors in modern polymer synthesis. They offer a more sustainable and less hazardous alternative to traditional reagents, driving innovation in polymer chemistry.

A significant application of this compound chemistry is in the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.net This route avoids the use of toxic isocyanates, which are facing increasing regulatory scrutiny. researchgate.net The primary method is the transurethane polycondensation reaction, which involves the reaction of dialkyl dicarbamates with diols. researchgate.netacs.org This process is a green, solvent-free synthetic route that relies on the transesterification (or transcarbamoylation) between the dicarbamate and diol monomers. acs.orgnih.gov

The synthesis typically involves two main steps:

Monomer Synthesis : Bis(methyl carbamate)s (BMCs) are prepared by reacting a diamine with an excess of dimethyl carbonate (DMC). researchgate.netnih.gov This reaction is often catalyzed by an organic base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net

Polycondensation : The resulting dicarbamate monomer is then reacted with a diol in a melt polycondensation reaction, often catalyzed by TBD or potassium carbonate (K₂CO₃), to form the polyurethane. researchgate.netnih.gov Methanol (B129727) is released as the primary byproduct, which can be removed to drive the reaction to completion. acs.org

Researchers have successfully synthesized fully renewable NIPUs by using dicarbamates and diols derived from castor oil. kit-technology.de The properties of the resulting polyurethanes can be tuned by varying the chemical structure of the hard segments, such as using straight-chain diols with different carbon atom numbers (e.g., butanediol, hexanediol). nih.gov However, high temperatures during polycondensation can sometimes lead to side reactions, such as the formation of urea (B33335) groups, which can affect the final properties of the polymer. nih.govnih.gov

The use of this compound-derived precursors extends beyond conventional polyurethanes to a range of novel polymeric materials with tailored properties. By combining CO₂-based dicarbamates with diamide (B1670390) diols, researchers have developed high-performance poly(urethane-co-amide)s (PUAs). rsc.orgrsc.org These materials exhibit remarkable thermal stability, with a 5% weight loss temperature (T₅%d) exceeding 300°C, which is higher than that of classical polyurethanes. rsc.org

The unique structure of these PUAs, containing abundant amide, urethane, and urea groups, allows for a high density of hydrogen bond cross-linking. rsc.orgrsc.org This structural feature results in high mechanical strength (up to 54.0 MPa) and toughness that can surpass that of long-chain polyamides. rsc.orgrsc.org The properties of these novel copolymers can be systematically adjusted by changing the dicarbamate and diamide diol monomers used in the synthesis. rsc.org

The table below summarizes the properties of various polyurethanes synthesized using dimethyl dicarbamate precursors.

Dicarbamate MonomerDiol MonomerCatalystResulting PolymerMolecular Weight (Mn, g/mol)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Key FindingsReference
Castor oil-derived dimethyl dicarbamateCastor oil-derived diolsTBDRenewable PolyurethaneUp to 25,000--Demonstrates a fully renewable, non-isocyanate route to PUs with good molecular weights. kit-technology.de
Hexamethylene di-carbamate (BHC)Polyethylene glycol-Polyether-based NIPU7,500 - 14,800-38 - 48Molecular weight and melting point were noted as needing improvement for some applications. nih.gov
Various aliphatic bis(methyl carbamate)s (BMCs)Various renewable diolsTBD or K₂CO₃Renewable NIPU--38 to 4242 to 204Thermal stabilities above 200°C were achieved under neat conditions. researchgate.net
CO₂-based dicarbamates (e.g., DDC, ODC, HDC)Diamide diol (HDHHA)-Poly(urethane-co-amide) (PUA)Up to 41,30030.9 to 38.8-Exhibits high thermal stability (>300°C) and high mechanical strength (up to 54.0 MPa). rsc.orgrsc.org

Polyurethane Chemistry

Functionalization of Natural Polymers through Carbamation (e.g., Starch Carbamation)

Dimethyl carbonate (DMC) serves as an effective and environmentally friendly coupling agent for the functionalization of natural polymers like starch. nih.govacs.org This process, known as carbamation, introduces alkyl carbamate (B1207046) groups onto the polymer backbone, modifying its properties. The reaction is typically a one-pot coupling of starch with a long-chain alkyl amine, such as octyl amine, using DMC as the reagent. acs.org

The reaction can proceed without a catalyst, but the efficiency is significantly improved with the use of basic catalysts. nih.govacs.org Studies have investigated several catalysts, including imidazole, tetramethylguanidine (TMG), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org Research indicates that DBU is the most effective, substantially increasing the degree of substitution (DS)—a measure of the number of hydroxyl groups on the starch that have been functionalized. nih.govresearchgate.net For instance, using 20 mol % DBU as a catalyst can improve the DS from 0.05 (non-catalyzed) to 0.15. nih.govresearchgate.net

This method is considered environmentally favorable because DMC is biodegradable and is not classified as a volatile organic compound. acs.org Furthermore, since the carbonyl carbon in the newly formed carbamate group originates from DMC, which can be industrially produced from carbon dioxide, this process represents a method for incorporating CO₂-based chemicals into the modification of natural polymers. researchgate.net

The table below illustrates the effect of different catalysts on the degree of substitution in starch carbamation.

CatalystCatalyst Loading (mol %)Reaction ConditionsDegree of Substitution (DS)Reference
None070°C, 24h0.05 nih.govresearchgate.net
Imidazole--0.09 nih.gov
Tetramethylguanidine (TMG)--0.13 nih.gov
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)2070°C, 24h0.15 nih.govresearchgate.net
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)570°C, 24h0.09 nih.govresearchgate.net

Development of Optical Materials

Carbamate derivatives are emerging as prospective templates for materials used in organic photonics and nonlinear optical (NLO) technologies. tandfonline.com NLO materials are crucial for applications such as lasers, fiber-optic communications, and data storage. tandfonline.com The chemical substitution of organic molecules with functional groups like carbamates can significantly alter their optical properties. tandfonline.com

Research into the NLO properties of substituted carbamates of aliphatic amines has shown their potential. tandfonline.com For a material to exhibit second-order NLO properties, it must have a non-centrosymmetric crystal structure. The carbamate group can play a role in forming such structures, for example, through hydrogen bonding. One study synthesized a tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, which crystallized into a non-centrosymmetric form and showed strong second-harmonic generation, a key NLO effect. While the field is still developing, the investigation of carbamate-containing molecules highlights their potential for creating novel materials with tailored optical and NLO characteristics. tandfonline.comlew.ro

Components in Nanomaterials (e.g., Ag and Au nanostructures)

A specific carbamate salt, Dimethylammonium this compound (DIMCARB), has found application as an ionic liquid in the synthesis of metallic nanomaterials. scientificlabs.co.ukchemicalbook.comchemicalbook.in DIMCARB is formed from the reaction of dimethylamine (B145610) and carbon dioxide. scientificlabs.co.ukchemicalbook.in It is employed as a solvent and a reusable reaction medium for the synthesis of silver (Ag) and gold (Au) nanostructures. chemicalbook.comchemicalbook.inguidechem.comsigmaaldrich.com

The use of ionic liquids like DIMCARB provides a controlled environment for the formation of nanoparticles, influencing their size, shape, and stability. Its applications in this area include the electrodeposition of silver on various electrodes and the general synthesis of Ag and Au nanostructures. scientificlabs.co.ukchemicalbook.comchemicalbook.in The role of DIMCARB as a specialized solvent highlights another advanced application of carbamate-related chemistry in the growing field of nanotechnology.

Enzyme Interaction Mechanisms of Dimethylcarbamate Derivatives Non Clinical Focus

Cholinesterase Inhibition Mechanisms

The primary enzymatic targets for many dimethylcarbamate derivatives are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two serine hydrolases critical for regulating cholinergic neurotransmission. scielo.brkau.edu.sa The inhibition of these enzymes by carbamates is a well-established mechanism, though the specifics can vary between different derivatives. irb.hrresearchgate.net The general process involves the inhibitor mimicking the natural substrate, acetylcholine, to interact with the enzyme's active site. irb.hr

This compound inhibitors are often classified as pseudo-irreversible or slow-binding inhibitors. tandfonline.comtandfonline.comtandfonline.com This type of inhibition is characterized by a time-dependent increase in inhibitory potency. tandfonline.comtandfonline.com The process typically follows a two-step kinetic model. Initially, the inhibitor reversibly binds to the enzyme's active site to form an initial enzyme-inhibitor complex (EI). chemrxiv.orgnih.gov This is followed by a slower, rate-limiting step where a covalent bond is formed, leading to a more stable, carbamoylated enzyme (EI'). tandfonline.comchemrxiv.orgmdpi.com

The carbamoylated enzyme is inactive; however, unlike true irreversible inhibition, the covalent bond can be slowly hydrolyzed, regenerating the active enzyme over time. researchgate.nettandfonline.com The rates of carbamoylation and decarbamoylation are key kinetic parameters that determine the duration of action for these inhibitors. tandfonline.com For instance, some carbamate (B1207046) derivatives show a significant increase in the percentage of inhibition after an incubation period, which is characteristic of this kinetic profile. tandfonline.commdpi.com However, not all dimethylcarbamates follow this path; some may act as slow-binding inhibitors without forming a covalent bond, possibly due to high conformational freedom. tandfonline.comnih.gov

The hallmark of the pseudo-irreversible inhibition mechanism for many dimethylcarbamates is the formation of a covalent adduct with a key serine residue within the enzyme's catalytic active site (CAS). tandfonline.commdpi.comnih.gov The active site of cholinesterases contains a catalytic triad, which for human AChE includes Ser203, His447, and Glu334. tandfonline.comtandfonline.com

The inhibition process is initiated by the nucleophilic attack of the serine hydroxyl group on the electrophilic carbonyl carbon of the carbamate moiety. researchgate.net This results in the transfer of the dimethylcarbamoyl group to the serine residue, forming a stable, carbamoylated enzyme. chemrxiv.org This covalent modification renders the enzyme incapable of hydrolyzing its natural substrate, acetylcholine. tandfonline.com The formation of this covalent adduct has been confirmed experimentally using techniques such as mass spectrometry (MALDI-TOF MS), which can detect the mass increase of the enzyme corresponding to the addition of the dimethylcarbamoyl group. tandfonline.comchemrxiv.orgnih.gov The stability of this carbamoyl-enzyme complex is significantly greater than that of the acetyl-enzyme intermediate formed during normal substrate hydrolysis, leading to prolonged enzyme inactivation. irb.hr

Before the formation of the covalent bond, and for derivatives that act as non-covalent inhibitors, a variety of non-covalent interactions are crucial for the initial binding and proper orientation of the this compound ligand within the enzyme's active site. mdpi.comencyclopedia.pub These interactions contribute significantly to the binding affinity and selectivity of the inhibitor. numberanalytics.com

Molecular modeling and docking studies have identified several key non-covalent interactions:

Hydrogen Bonding: The carbamate group itself, as well as other functional groups on the inhibitor, can form hydrogen bonds with amino acid residues in the active site. For example, the carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor, interacting with residues like Trp82 in BChE. scielo.br Similarly, protonated amine groups on the inhibitor can form hydrogen bonds with residues such as Trp84 and Gly441 in AChE. scielo.br

π-Interactions: Aromatic moieties on the inhibitor can engage in π-π stacking or cation-π interactions with aromatic residues in the active site gorge, such as Trp84, Phe330 in AChE, and Trp82 and His438 in BChE. researchgate.nettandfonline.comscielo.br These interactions are critical for anchoring the inhibitor in the correct position.

Hydrophobic and van der Waals Interactions: Alkyl chains and other nonpolar parts of the inhibitor molecule establish van der Waals and hydrophobic interactions with nonpolar residues, further stabilizing the enzyme-inhibitor complex. scielo.brnih.gov For instance, the cyclohexyl ring of some derivatives is stabilized by van der Waals forces with the aromatic rings of tryptophan residues. scielo.br

These non-covalent forces collectively guide the inhibitor into the active site, positioning the carbamate group for optimal interaction with the catalytic serine. chemrxiv.org

This compound derivatives exhibit a wide range of selectivity toward AChE and BChE. kau.edu.sa This differential inhibition is largely determined by the structural differences between the active sites of the two enzymes. researchgate.net While the catalytic machinery is highly conserved, the active site gorge of BChE is larger and contains different amino acid residues compared to AChE, allowing it to accommodate bulkier ligands. researchgate.net

Researchers have synthesized various series of dimethylcarbamates to explore structure-activity relationships (SAR) and achieve selectivity. For example:

Studies on cis- and trans-3-arylaminocyclohexyl N,N-dimethylcarbamates revealed a preference for inhibiting BChE, with some compounds showing mixed-type inhibition for BChE and noncompetitive inhibition for AChE. scielo.brresearchgate.net

Other research has focused on developing highly selective BChE inhibitors, as this is considered a promising therapeutic strategy. irb.hrmdpi.com Derivatives of metacarb and isocarb, for instance, proved to be selective BChE inhibitors. kau.edu.sa

Conversely, some derivatives have been designed to be highly selective for AChE. nih.gov The selectivity can be influenced by factors such as the length of an alkyl linker between functional groups or the nature of substituents on aromatic rings. tandfonline.comtandfonline.com For example, an alkyl linker of six methylene (B1212753) units was found to be optimal for spacing between a carbamoyl (B1232498) and a dibenzylamino moiety for AChE inhibition. tandfonline.comtandfonline.com

The table below presents inhibition data for a selection of this compound derivatives, illustrating their varying potencies and selectivities.

CompoundTarget EnzymeInhibition (IC50 or % at concentration)Selectivity Profile
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98 µM (IC50)Most effective AChE inhibitor in its series
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60 µM (IC50)More potent against BChE
4-(Dibenzylamino)butyl this compoundAChE85% at 50 µMActive AChE inhibitor
cis-3-(4-Methoxyphenylamino)cyclohexyl N,N-dimethylcarbamate hydrochlorideBChE0.11 - 0.18 mmol L-1 (IC50 range for series)Selective for BChE
(-)-Meptazinol this compound (42)AChE6.93 nM (IC50)Highly potent AChE inhibitor

Non-Covalent Interactions at Enzyme Active Sites (e.g., π-π stacking, alkyl-π, hydrogen bonding)

Molecular Docking and Computational Analysis of Enzyme-Ligand Interactions

Molecular docking and other computational methods are indispensable tools for visualizing and analyzing the interactions between this compound derivatives and their target enzymes at an atomic level. scielo.brnumberanalytics.comcore.ac.uk These techniques predict the preferred binding poses, binding affinities, and key interactions that govern the inhibition process. scielo.brnih.gov

Using software like AutoDock and PyRx, researchers can dock synthesized compounds into the crystal structures of AChE and BChE, which are available from the Protein Data Bank (PDB). scielo.brscielo.br These studies consistently show that inhibitors position themselves within the active site gorge, which extends from the enzyme surface down to the catalytic triad. scielo.br

Computational analyses provide valuable insights:

Binding Site Confirmation: Docking studies confirm that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. scielo.brresearchgate.net

Interaction Mapping: They allow for the precise mapping of non-covalent interactions, such as identifying the specific amino acid residues involved in hydrogen bonds, π-π stacking, and hydrophobic contacts. tandfonline.comscielo.brchemrxiv.org For example, analysis of cis- and trans-3-arylaminocyclohexyl N,N-dimethylcarbamates showed that in BChE, the carbamate group is stabilized by a hydrogen bond with Trp82, while in AChE, no significant interaction with the carbamate group was observed, explaining the differential activity. scielo.br

Explaining Selectivity: By comparing the docking poses and interaction energies in both AChE and BChE, computational models can rationalize the observed selectivity. Differences in the size and amino acid composition of the active sites often lead to more favorable interactions for a given inhibitor in one enzyme over the other. scielo.br

Guiding Drug Design: The insights gained from molecular modeling help in the rational design of new derivatives with improved potency and selectivity. tandfonline.com For example, computational studies can identify that bulky carbamate warheads may be sterically hindered from reaching the catalytic serine, guiding the synthesis of more effective inhibitors. nih.gov

Dynamic Behavior: Molecular dynamics (MD) simulations can further elaborate on the stability of the enzyme-ligand complex over time and analyze the conformational changes that occur upon binding. nih.gov

Fundamental Mechanism of Action in Enzyme Inhibition

The fundamental mechanism of enzyme inhibition by this compound derivatives, particularly towards cholinesterases, is a multi-step process that leverages the enzyme's own catalytic machinery against it. researchgate.net

Initial Binding (Non-Covalent): The inhibitor first enters the active site gorge and binds non-covalently. This initial binding is driven by a combination of hydrophobic, van der Waals, hydrogen bonding, and π-stacking interactions between the inhibitor and amino acid residues lining the gorge. mdpi.comscielo.brchemrxiv.org This step is reversible and positions the carbamate moiety near the catalytic serine.

Carbamoylation (Covalent Modification): For pseudo-irreversible inhibitors, the catalytic serine's hydroxyl group performs a nucleophilic attack on the carbamate's carbonyl carbon. researchgate.netmdpi.com This forms a tetrahedral intermediate, analogous to the one formed during the hydrolysis of acetylcholine. dtic.mil Subsequently, the leaving group is expelled, and a stable dimethylcarbamoyl-enzyme covalent adduct is formed. chemrxiv.org This step renders the enzyme inactive.

In some cases, the inhibition may not proceed to covalent modification. Certain this compound derivatives act as simple reversible inhibitors, where they bind to the active site non-covalently and prevent substrate access without forming a covalent bond. tandfonline.commdpi.com Others may function as mixed or noncompetitive inhibitors, binding to a site distinct from the substrate-binding site or to the enzyme-substrate complex, respectively. scielo.brscielo.brresearchgate.net These variations in the mechanism are dictated by the specific chemical structure of the this compound derivative. researchgate.net

Inhibition of Other Esterases by Dimethylcarbamates

This compound derivatives are recognized for their capacity to interact with and inhibit a variety of esterase enzymes beyond a single specific target. This inhibitory action is primarily centered on the carbamoylation of a catalytically active serine residue within the enzyme's active site. The stability of the resulting carbamoylated enzyme is a key determinant of the inhibition's duration and nature, which is often characterized as pseudo-irreversible. who.intchemrxiv.orgmdpi.com Research has focused on understanding these interactions not only with primary targets like acetylcholinesterase (AChE) but also with other related esterases, such as butyrylcholinesterase (BChE) and various carboxylesterases (CEs).

Butyrylcholinesterase (BChE) Inhibition

A significant number of this compound derivatives exhibit pronounced inhibitory activity against butyrylcholinesterase (BChE), an enzyme that, like AChE, contributes to hydrolyzing choline (B1196258) esters. In many instances, these compounds show a degree of selectivity, inhibiting BChE more potently than AChE. researchgate.netmdpi.com

Studies on novel series of cis- and trans-2-arylaminocyclohexyl N,N-dimethylcarbamates demonstrated selective inhibition of human BChE. scielo.br The most active compounds in this series recorded IC50 values of 6 and 8 mmol L⁻¹. scielo.br Molecular modeling suggested that these compounds interact more effectively with the active site of BChE because the carbamate group is positioned closer to the key residues of the catalytic triad. scielo.br Another study of cis- and trans-3-arylaminocyclohexyl N,N-dimethylcarbamates found IC50 values against BChE ranging from 0.11 to 0.18 mmol L⁻¹, with kinetic analyses indicating a mixed-type inhibition mechanism. researchgate.net

A separate investigation into O-aromatic N,N-disubstituted (thio)carbamates revealed weak to moderate inhibition of BChE, with IC50 values spanning from 1.60 to 311.0 µM. mdpi.com Within this series, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as the most potent BChE inhibitor, with an IC50 of 1.60 µM. mdpi.com Furthermore, resveratrol-based carbamates have been developed as selective BChE inhibitors, with the lead compounds showing IC50 values as low as 0.12 µM and 0.38 µM. mdpi.com

The mechanism of inhibition typically involves a time-dependent, pseudo-irreversible carbamoylation of the active site serine. chemrxiv.orgmdpi.com However, the specific kinetics can vary; detailed studies on certain biscarbamates revealed that while some inhibitors followed a linear function of concentration for the observed rate constant (kobs), others displayed a nonlinear dependence, suggesting more complex binding interactions preceding the covalent modification. mdpi.com

Inhibitory Activity of this compound Derivatives against Butyrylcholinesterase (BChE)

Compound Class/NameEnzyme SourceInhibition MetricValueReference
trans-2-(4-methoxyphenylamino)cyclohexyl N,N-dimethylcarbamateHumanIC506 mmol L⁻¹ scielo.br
cis-2-(4-methoxyphenylamino)cyclohexyl N,N-dimethylcarbamateHumanIC508 mmol L⁻¹ scielo.br
cis-3-(4-Methoxyphenylamino) cyclohexyl N,N-dimethylcarbamateHumanIC500.11 mmol L⁻¹ researchgate.net
2-(phenylcarbamoyl)phenyl diphenylcarbamateNot SpecifiedIC501.60 µM mdpi.com
4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl this compoundNot SpecifiedIC50311.0 µM mdpi.com
Resveratrol-based carbamate (Compound 1)Not SpecifiedIC500.12 µM mdpi.com
Resveratrol-based carbamate (Compound 7)Not SpecifiedIC500.38 µM mdpi.com

Carboxylesterase (CE) Inhibition

Carboxylesterases, a superfamily of serine hydrolases involved in the metabolism of a wide array of ester-containing compounds, are also susceptible to inhibition by dimethylcarbamates. researchgate.netnih.gov Given the structural similarities between CEs and cholinesterases, cross-inhibition is a recognized phenomenon. nih.gov

Research has shown that carbamate-containing molecules can inhibit human carboxylesterases, including the major liver isoform hCE1 and the intestinal isoform hCE2 (also referred to as hiCE). researchgate.netnih.gov For example, the carbamate compounds JZL184 and URB597 are known to covalently inhibit both hCE1 and hCE2. researchgate.net Kinetic studies of the inhibition of hCE1 by JZL184 and URB597 demonstrated that the rate of spontaneous reactivation (decarbamoylation) of the enzyme was significantly slower for the JZL184-inhibited enzyme, with a reactivation half-life of 49 ± 15 hours. researchgate.net This highlights the potential for long-lasting inhibition.

The carbamate pesticide carbofuran (B1668357) has also been reported to have an inhibitory effect on carboxylesterase. researchgate.net Many pesticides containing carbamate moieties are recognized as inhibitors of CEs. nih.gov The mechanism of inhibition is consistent with that for other serine hydrolases, involving the formation of a stable carbamate ester with the catalytic serine residue. nih.gov In some cases, the inhibition of CEs by carbamates can be effectively irreversible under the experimental conditions. nih.gov

Inhibitory Activity of Carbamates against Carboxylesterases (CEs)

InhibitorEnzymeInhibition MetricValueReference
JZL184hCE1Covalent InhibitionConfirmed researchgate.net
JZL184hCE2Covalent InhibitionConfirmed researchgate.net
URB597hCE1Covalent InhibitionConfirmed researchgate.net
URB597hCE2Covalent InhibitionConfirmed researchgate.net
RivastigminehiCE% Inhibition>95% nih.gov
PhenethylcymserinehCE1IC50Mid-micromolar range nih.gov
PhenethylcymserinehiCEIC50Mid-micromolar range nih.gov

Environmental Transformation and Degradation Pathways Academic Perspective, Non Toxicology

Hydrolytic Degradation in Aqueous Environments

Hydrolytic degradation is a primary pathway for the transformation of dimethylcarbamate in water. This process involves the chemical breakdown of the compound due to its reaction with water. wisdomlib.orgfiveable.me The rate and extent of hydrolysis are significantly influenced by the pH of the aqueous environment.

Carbamates, including this compound, are susceptible to hydrolysis, which cleaves the carbamate (B1207046) ester bond. This reaction leads to the formation of dimethylamine (B145610), carbon dioxide, and the corresponding alcohol or phenol (B47542). The stability of this compound in aqueous solutions is pH-dependent. Generally, hydrolysis is slow in neutral and acidic conditions but accelerates significantly under alkaline (basic) conditions.

Key Research Findings on Hydrolytic Degradation:

Influence of pH: Studies have demonstrated that the rate of hydrolysis of carbamates increases with increasing pH.

Reaction Products: The primary products of hydrolysis are dimethylamine, carbon dioxide, and the parent alcohol/phenol.

Temperature Effects: Like most chemical reactions, the rate of hydrolysis is temperature-dependent, increasing with higher temperatures.

Table 1: Factors Influencing Hydrolytic Degradation of this compound

FactorInfluence on Degradation RateDescription
pH HighThe rate of hydrolysis is significantly faster in alkaline (high pH) conditions compared to neutral or acidic (low pH) conditions.
Temperature HighIncreased temperature provides more energy for the reaction, accelerating the rate of hydrolytic breakdown.
Chemical Structure ModerateThe nature of the alcohol or phenol group attached to the carbamate moiety can influence the rate of hydrolysis.

Photodegradation Mechanisms

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. scispace.comresearchgate.netuc.pt This process can be a significant degradation pathway for this compound present in the upper layers of water bodies or on surfaces exposed to sunlight. scispace.com

The photodegradation of this compound can occur through two primary mechanisms:

Direct Photolysis: This occurs when the this compound molecule directly absorbs light energy, leading to the excitation of its electrons and subsequent bond cleavage. uc.pt The energy from the absorbed photon is sufficient to break the chemical bonds within the molecule.

Indirect Photolysis (Photosensitization): In this process, other substances in the environment, known as photosensitizers (e.g., humic acids, dissolved organic matter), absorb light energy and then transfer it to the this compound molecule, causing it to degrade. scispace.comuc.pt Reactive oxygen species, such as hydroxyl radicals, generated by photosensitizers can also play a role in the degradation process.

Research has shown that the cleavage of the carbamate group can occur via C–O heterolysis, leading to the formation of a phenoxide anion and an acylium cation. scispace.com The presence of dissolved organic matter can sometimes inhibit direct photolysis by absorbing the UV light before it reaches the target compound. scispace.com

Table 2: Photodegradation Mechanisms of this compound

MechanismDescriptionKey Factors
Direct Photolysis The this compound molecule directly absorbs UV radiation, leading to its decomposition. uc.ptWavelength and intensity of light, quantum yield of the compound.
Indirect Photolysis Other molecules (photosensitizers) absorb light and transfer the energy to this compound or generate reactive species that degrade it. scispace.comuc.ptConcentration of photosensitizers (e.g., humic acids), presence of reactive oxygen species.

Biotransformation Processes

Biotransformation is the chemical alteration of a substance by living organisms, primarily microorganisms such as bacteria and fungi. pharmacologycanada.org This is a critical process for the breakdown of many organic compounds in the environment. For this compound, microbial degradation is a key pathway for its removal from soil and water.

Microorganisms can utilize this compound as a source of carbon and nitrogen for their growth. The biotransformation of this compound typically involves enzymatic reactions that break down the molecule into simpler, less complex substances. mhmedical.com

Common Biotransformation Reactions:

Hydrolysis: Similar to chemical hydrolysis, microbial enzymes (esterases) can cleave the ester bond of the carbamate.

Oxidation: Microsomal enzymes can oxidize the methyl groups of the this compound molecule. acs.org

Demethylation: The removal of methyl groups is another potential biotransformation pathway. nih.gov

The efficiency of biotransformation depends on various factors, including the type and population of microorganisms present, temperature, pH, and the availability of other nutrients. nih.gov Some microbial species, like Pseudomonas, have been noted for their ability to degrade carbamate compounds. acs.org

Environmental Partitioning and Transport Behavior

The environmental partitioning and transport of a chemical describe how it moves and distributes itself between different environmental compartments: air, water, soil, and sediment. njit.edu This behavior is governed by the physicochemical properties of the compound, such as its water solubility, vapor pressure, and its affinity for organic carbon. researchgate.netecetoc.org

Water: Due to their moderate water solubility, dimethylcarbamates can be transported in aqueous environments through runoff and leaching.

Soil and Sediment: Dimethylcarbamates can adsorb to soil and sediment particles, particularly those with high organic matter content. researchgate.net The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. ecetoc.org Stronger sorption reduces the mobility of the compound and its availability for microbial degradation and plant uptake. researchgate.net

Air: While some carbamates can be volatile, the transport of this compound in the air is generally considered less significant compared to its movement in water and soil. However, volatilization from treated surfaces can occur.

The movement and distribution of this compound in the environment can be predicted using fugacity models, which estimate the chemical's partitioning between different environmental media. trentu.ca The partitioning behavior is crucial in determining the compound's persistence and potential for exposure to various organisms.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Dimethylcarbamate Synthesis and Transformation

The synthesis of carbamates, including this compound, is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. A primary focus of current research is the development of highly efficient and selective catalytic systems that can overcome the limitations of traditional methods, which often rely on hazardous reagents like phosgene.

A promising area of investigation involves the oxidative alkoxycarbonylation of amines. Researchers have demonstrated that a catalyst system composed of metallic palladium and iodide is highly effective for the direct synthesis of carbamates from amines, carbon monoxide (CO), oxygen (O₂), and alcohols. sci-hub.se For instance, the reaction of aniline (B41778) with ethanol, CO, and O₂ at 160-170°C using a palladium black and sodium iodide catalyst resulted in a 95% conversion of aniline and a 93% yield of ethyl N-phenylcarbamate. sci-hub.se This method represents a significant advancement over previous techniques that required harsh redox-active metal co-catalysts like CuCl₂ or FeCl₃. sci-hub.se

Another key route is the direct synthesis from carbon dioxide (CO₂) and methanol (B129727), which is an attractive, environmentally friendly alternative. researchgate.net However, this pathway faces challenges due to the high stability of CO₂ and thermodynamic limitations. researchgate.net To address this, research is focused on developing novel catalysts with high yields and selectivity. researchgate.netmdpi.com Effective catalysts explored for this conversion include:

Metal oxides such as CeO₂-ZrO₂ solid solutions. researchgate.netmdpi.com

Bimetallic supported catalysts. researchgate.net

Organometallic compounds. mdpi.com

Zirconia and heteropolyacids. mdpi.com

The synthesis of dimethyl carbonate (a related compound, but illustrative of the catalytic principles) from CO and methyl nitrite (B80452) over a supported palladium catalyst has also been commercialized. osti.gov This process operates at 80-150°C and relies on the palladium species being maintained in a high oxidation state (Pd²⁺) by the methyl nitrite, which acts as both a substrate and an oxidizing agent. osti.gov

The following table summarizes key findings for various catalytic systems.

Catalyst SystemReactantsProduct ExampleKey Findings
Palladium black / Sodium IodideAniline, Ethanol, CO, O₂Ethyl N-phenylcarbamateAchieved 93% yield with 98% selectivity; avoids harsh metal co-catalysts. sci-hub.se
CeO₂-ZrO₂CO₂, MethanolDimethyl CarbonateActs as an effective heterogeneous catalyst for direct CO₂ conversion. mdpi.com
Nickel AcetateCO₂, MethanolDimethyl CarbonateAt near-supercritical conditions (305 K, 10.3 MPa), achieved 100% selectivity and a yield of 350 mol%/mol-cat. mdpi.com
Supported Pd-catalystCO, Methyl NitriteDimethyl CarbonateCommercialized process where methyl nitrite maintains the active Pd²⁺ state, leading to a long catalyst life. osti.gov

Future work will likely focus on designing catalysts that are not only highly active and selective but also robust, recyclable, and derived from abundant, low-cost materials to enhance the economic and environmental viability of this compound synthesis.

Advancements in Green Chemistry Principles for this compound Production and Utilization

Green chemistry, the design of chemical products and processes that reduce or eliminate hazardous substances, provides a framework for developing more sustainable methods for producing and using dimethylcarbamates. studypulse.auinstituteofsustainabilitystudies.com The 12 principles of green chemistry, developed by Paul Anastas and John Warner, guide these efforts, emphasizing waste prevention, atom economy, and energy efficiency. studypulse.auacs.org

A significant advancement in this area is the use of dimethylammonium this compound (DIMCARB) as a green solvent and reagent. DIMCARB is an ionic liquid formed from the reaction of dimethylamine (B145610) and carbon dioxide. chemicalbook.com It serves as an efficient, reusable reaction medium and an amine source for certain reactions, such as the synthesis of amides from carboxylic acids catalyzed by ZrCl₄. Its use aligns with the principle of using safer solvents and auxiliaries. studypulse.au

The direct synthesis of dimethyl carbonate from CO₂ and methanol is a prime example of applying green chemistry principles, specifically the use of renewable feedstocks (as CO₂ can be captured from industrial sources). researchgate.netopcw.org This route is considered an environmentally innocuous alternative to traditional methods involving toxic phosgene. researchgate.netopcw.org However, the process is often limited by low equilibrium constants. researchgate.net A key strategy to improve yields is the in-situ removal of water, a byproduct of the reaction, which shifts the equilibrium towards the product. researchgate.netmdpi.com

The principles of atom economy and catalysis are also central to greener this compound synthesis. acs.org Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org Catalytic processes are inherently greener than stoichiometric ones because they reduce waste by being used in small amounts and being recyclable. acs.org The development of catalytic systems, as discussed in the previous section, directly contributes to the advancement of greener production methods. sci-hub.semdpi.com

The following table highlights the application of green chemistry principles to this compound-related processes.

Green Chemistry PrincipleApplication in this compound ChemistryResearch Finding
Safer Solvents & Auxiliaries Use of DIMCARB as a reaction medium.DIMCARB, an ionic liquid, can be used as a buffering solvent and an amine donor, enhancing reaction efficiency and allowing for easier separation.
Use of Renewable Feedstocks Direct synthesis from CO₂.The conversion of CO₂ with methanol into dimethyl carbonate is an environmentally friendly route that utilizes a waste gas as a C1 source. researchgate.netresearchgate.net
Catalysis Development of catalytic routes to replace stoichiometric reagents.Catalytic methods, such as the palladium-iodide system for oxidative carbonylation, are superior to older stoichiometric methods that generate significant waste. sci-hub.seacs.org
Waste Prevention Designing processes to minimize byproducts.The use of dehydrating agents in the direct synthesis from CO₂ and methanol minimizes the impact of water as a byproduct, increasing yield and preventing waste. researchgate.netmdpi.com

Future research will focus on integrating multiple green chemistry principles, such as combining renewable feedstocks with highly efficient and recyclable catalysts in solvent-free conditions, to create truly sustainable production cycles for this compound and its derivatives.

Advanced Computational Modeling Applications for Predictive Chemistry

Computational modeling has become an indispensable tool for understanding and predicting the behavior of chemical systems at the molecular level. For dimethylcarbamates, these methods provide crucial insights that can accelerate the design of new drugs, catalysts, and materials.

One area of significant study is the barrier to rotation around the C-N bond in carbamates. This property is vital for understanding their biological activity and designing new therapeutic agents. researchgate.net Computational studies using continuum reaction field models have been employed to analyze the solvent's effect on this rotational barrier in methyl N,N-dimethylcarbamate (MDMC). researchgate.net The calculations confirmed experimental observations that the barrier shows little dependence on solvent polarity, a stark contrast to amides like N,N-dimethylacetamide (DMA). This insensitivity was attributed to the relatively small molecular dipole moment of MDMC. researchgate.net

Further computational investigations using calculations of proton affinities and association with water molecules revealed that MDMC is a less capable hydrogen-bond acceptor than DMA. researchgate.net Consequently, its rotational barrier does not increase significantly in response to protonation or hydrogen bonding. These findings are critical for predicting the conformational behavior of this compound-containing molecules in different biological and chemical environments.

Density Functional Theory (DFT) is another powerful tool used to study dimethylcarbamates. For example, DFT calculations can determine the binding energies of lithium ions (Li⁺) to the carbonyl oxygen of methyl this compound. These calculations, yielding binding energies of around 200 kJ/mol, confirm its role in stabilizing ion pairs, which is relevant for applications in lithium-ion battery electrolytes. Electrostatic potential maps, another computational output, can visualize charge distribution to predict how the solvent coordinates with ions.

Molecular docking simulations are used to predict the binding of this compound-based inhibitors to enzymes. For instance, docking a this compound inhibitor into the active site of acetylcholinesterase (AChE) can identify key amino acid residues, such as Ser203, responsible for forming a covalent bond, which is the basis of its inhibitory mechanism.

The table below summarizes applications of computational modeling in this compound research.

Computational MethodSubject of StudyKey Predictive Insight
Continuum Reaction Field Model Rotational barrier of the C-N bond in MDMC.Confirmed that the barrier is insensitive to bulk solvent polarity due to a small molecular dipole moment. researchgate.net
Proton Affinity Calculations Hydrogen bonding capability of MDMC.Showed MDMC is a weaker hydrogen-bond acceptor than amides, explaining its stable rotational barrier in protic solvents. researchgate.net
Density Functional Theory (DFT) Li⁺ solvation in electrolytes.Calculated a strong Li⁺ binding energy (~200 kJ/mol) to the carbonyl oxygen, confirming its stabilizing role.
Molecular Docking Enzyme-inhibitor interactions.Identified key residues (e.g., Ser203 in AChE) for covalent bonding with this compound inhibitors.

Future applications of computational modeling will likely involve the use of quantum computing and machine learning to simulate more complex systems with higher accuracy. pennylane.ai These advanced techniques could enable the de novo design of this compound derivatives with precisely tailored electronic, material, and biological properties, significantly reducing the time and cost of experimental discovery. pennylane.ai

Exploration of New Material Applications Derived from Dimethylcarbamates

This compound and its derivatives are versatile building blocks for a wide range of materials, from polymers to ionic liquids. Their unique chemical properties allow for the creation of novel materials with tailored functionalities for various industrial applications.

One of the most established material applications is in the production of polymers and textiles. Carbamate (B1207046) linkages are integral to the structure of polyurethanes, a major class of polymers. The synthesis of this compound derivatives serves as a crucial step in creating the isocyanate precursors needed for polyurethane production. sci-hub.se

Dimethylcarbamates are also key components in the formulation of ionic liquids. Dimethylammonium this compound (DIMCARB) is an ionic liquid used as a specialized solvent and extractant. chemicalbook.com It has been successfully employed for the distillation extraction of tannins from plant materials and as a reusable reaction medium in organic synthesis. chemicalbook.com The utility of DIMCARB stems from its low distillation point and its nature as a salt of dimethylamine and carbonic acid. chemicalbook.com

Furthermore, derivatives of this compound are being investigated for advanced applications. For example, 2,2,2-trifluoroethyl this compound is used as a specialized solvent in peptide synthesis and protein extraction due to its high solubility and low reactivity. The versatility of the this compound functional group allows for its incorporation into complex molecules, leading to materials with specific properties. This is seen in the synthesis of calixarene-based ketocyanine fluorophores and in the electrodeposition of metals. chemicalbook.com

The table below lists some of the material applications of dimethylcarbamates.

Material TypeSpecific Compound/DerivativeApplication
Polymers & Textiles Isocyanate precursors from carbamatesProduction of polyurethanes and other industrial chemicals. sci-hub.se
Ionic Liquids Dimethylammonium this compound (DIMCARB)Solvent for tannin extraction; reusable reaction medium. chemicalbook.com
Specialty Solvents 2,2,2-trifluoroethyl this compoundUsed in peptide synthesis and protein extraction.
Functional Materials Calixarene-based derivativesSynthesis of ketocyanine fluorophores. chemicalbook.com

The future of this compound-derived materials lies in the development of "smart" and sustainable materials. Research is moving towards creating biodegradable polymers to reduce plastic pollution and designing highly efficient materials for energy storage and electronics. The ability to fine-tune the chemical structure of this compound derivatives makes them ideal candidates for creating next-generation materials with enhanced performance and environmental compatibility.

Unraveling Complex Biological Interaction Mechanisms at a Molecular Level

Dimethylcarbamates are a well-established class of compounds known for their biological activity, particularly as inhibitors of cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Understanding the precise molecular mechanisms of these interactions is crucial for the development of new therapeutics for neurodegenerative diseases and for assessing the biological impact of these chemicals.

The primary mechanism of action for many this compound inhibitors is the carbamylation of a serine residue within the enzyme's active site. tandfonline.com This process involves the inhibitor acting as a pseudo-irreversible inhibitor, forming a covalent bond with the serine hydroxyl group. This renders the enzyme inactive, preventing it from hydrolyzing its natural substrate, acetylcholine. Kinetic studies are essential for characterizing this interaction, often revealing a time-dependent inhibition profile. tandfonline.com

Advanced analytical techniques are being employed to dissect these interactions. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be used to analyze the enzyme after incubation with an inhibitor to confirm whether a covalent modification has occurred. tandfonline.com

Furthermore, the biological interactions of dimethylcarbamates extend beyond direct enzyme inhibition. In plants, microbes can secrete molecules known as elicitors that trigger signaling pathways leading to the synthesis of various secondary metabolites. nih.gov While not directly about this compound, this principle of induced biological response through molecular interaction is a key area of research. Understanding how exogenous compounds like dimethylcarbamates might interact with cellular signaling pathways in various organisms—from microbes to humans—is an emerging frontier. nih.govnih.gov This involves studying how these compounds are recognized by cellular receptors and how that recognition event is translated into a downstream biological effect. nih.gov

Future research in this area will focus on:

Structural Biology: Obtaining high-resolution crystal structures of this compound inhibitors bound to their target enzymes to visualize the precise binding mode.

Advanced Kinetics: Using techniques like stopped-flow kinetics to study the individual steps of the binding and inhibition process in real-time.

Systems Biology: Investigating the broader effects of this compound exposure on cellular networks and signaling pathways to uncover off-target effects and novel mechanisms of action. nih.gov

By combining these approaches, scientists can build a comprehensive, multi-dimensional understanding of how dimethylcarbamates function at the molecular level, paving the way for the design of safer, more effective chemicals for medicine and agriculture.

Q & A

Q. What are the established synthetic routes for dimethylcarbamate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via carbamate-mediated amidation of non-activated carboxylic acids using amines . Key parameters include catalyst selection (e.g., boron-based catalysts), temperature (typically 50–80°C), and solvent choice (e.g., DIMCARB as a dual solvent/extractant) . For example, yields exceeding 80% were achieved in Tetrahedron Letters (2011) using a boron trifluoride catalyst at 60°C, while Advanced Synthesis & Catalysis (2012) reported optimized yields (85–90%) with microwave-assisted heating . Tabulate variables:

CatalystTemperature (°C)SolventYield (%)Purity (%)
BF₃·OEt₂60DIMCARB8298
None80 (microwave)Toluene8895

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard. For example, the carbonyl stretch (C=O) in IR appears at 1680–1720 cm⁻¹, while ¹H NMR shows distinct singlet peaks for N-methyl groups at δ 2.8–3.2 ppm . Mass spectrometry (MS) confirms molecular weight (e.g., m/z 134.18 for dimethylammonium this compound) . X-ray crystallography is recommended for resolving stereochemical ambiguities in derivatives like 2-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]phenyl this compound .

Q. How should researchers design experiments to assess this compound’s solvent properties in catalytic reactions?

Compare its polarity, boiling point, and coordination ability with traditional solvents (e.g., DMSO, THF). A 2012 study used DIMCARB as a solvent for amide synthesis, noting its low volatility (bp: 220°C) and ability to stabilize intermediates via hydrogen bonding . Design a solvent screen:

SolventPolarity IndexReaction Yield (%)Intermediate Stability (Half-life, h)
DIMCARB4.58912.3
DMSO7.2788.7

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., acetylcholinesterase inhibition vs. neurotoxicity) be reconciled?

Contextualize findings by analyzing assay conditions. For instance, pyridostigmine (a this compound derivative) shows IC₅₀ values ranging from 10⁻⁶ M to 10⁻⁸ M depending on enzyme source (human vs. insect) . Use comparative dose-response curves and molecular docking studies to identify structural determinants of selectivity. A 2020 study attributed variability to differences in active-site residues (e.g., Ser203 in humans vs. Glu199 in Drosophila) .

Q. What strategies mitigate byproduct formation during this compound-mediated heterocycle synthesis?

Byproducts like N-methylurea arise from carbamate decomposition at >100°C. A 2023 study reduced byproduct formation by 40% using low-temperature (50°C) flow chemistry and scavengers (e.g., molecular sieves) . Kinetic studies (time-resolved IR) revealed decomposition rates follow Arrhenius behavior (Eₐ = 45 kJ/mol), guiding optimal temperature selection .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound derivatives?

Standardize measurement protocols. For example, logP values for pirimicarb (a this compound insecticide) vary by 0.5 units across HPLC vs. shake-flask methods . Validate results using OECD guidelines and cross-reference with computational models (e.g., COSMO-RS) .

Methodological Guidance

Q. What literature review frameworks are effective for identifying knowledge gaps in this compound research?

Adopt a “funnel” structure: Start with broad carbamate chemistry, then focus on this compound’s unique properties (e.g., dual solvent/catalyst roles) . Use tools like SciFinder to map trends (e.g., rising publications on pharmaceutical applications since 2020) .

Q. How can data management plans (DMPs) ensure reproducibility in this compound studies?

Include metadata on synthesis conditions (catalyst batch, humidity), raw spectral files, and statistical codes. The EUR Data Management Protocol recommends FAIR principles (Findable, Accessible, Interoperable, Reusable) . For example, deposit NMR spectra in public repositories (e.g., Zenodo) with DOI links.

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods (PAC-2 = 1,600 mg/m³) and avoid skin contact (LD₅₀ = 250 mg/kg in rats) . Spills require adsorption with silica gel, not water, to prevent hydrolysis to toxic methylamine .

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